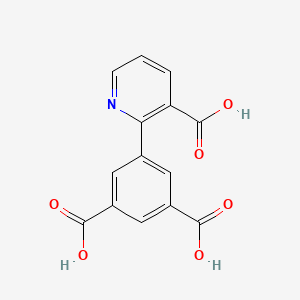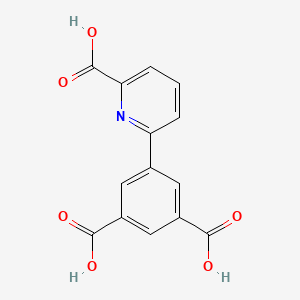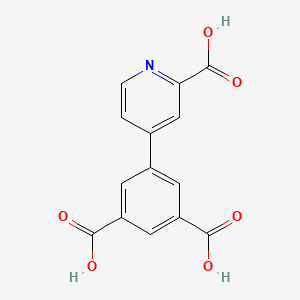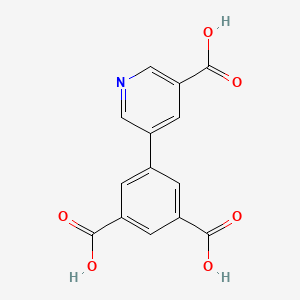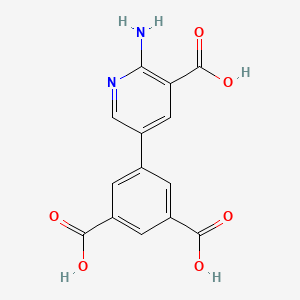
2-Amino-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%, commonly known as 2-AP5, is a highly reactive organic compound with a wide range of applications in scientific research. 2-AP5 is a derivative of nicotinic acid, a compound found in many organisms, and has been found to be an effective inhibitor of enzymes involved in signal transduction pathways. It has been used in many studies to investigate the effects of signal transduction pathways on cell growth and development. 2-AP5 has also been used in studies to investigate the effects of various drugs on signal transduction pathways.
科学研究应用
2-AP5 has been used in a wide range of scientific research applications. It has been used to investigate the effects of signal transduction pathways on cell growth and development. It has also been used to investigate the effects of various drugs on signal transduction pathways. In addition, 2-AP5 has been used in studies to investigate the effects of various drugs on cellular processes such as apoptosis, cell differentiation, and cell cycle progression.
作用机制
2-AP5 acts as an inhibitor of enzymes involved in signal transduction pathways. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This inhibition of the enzyme prevents the signal transduction pathway from being activated, leading to changes in cell growth and development.
Biochemical and Physiological Effects
2-AP5 has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in cell growth and development. It has also been found to inhibit the activity of enzymes involved in apoptosis, cell differentiation, and cell cycle progression. In addition, 2-AP5 has been found to have anti-inflammatory effects, as well as anti-cancer effects.
实验室实验的优点和局限性
2-AP5 has several advantages for use in lab experiments. It is relatively easy to synthesize from nicotinic acid, and can be purified by recrystallization. It is also a highly reactive compound, making it useful for investigating the effects of signal transduction pathways on cell growth and development. However, there are some limitations to using 2-AP5 in lab experiments. It is toxic in high concentrations and should be handled with caution. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
2-AP5 has a wide range of potential applications in scientific research. It could be used to investigate the effects of signal transduction pathways on cell growth and development, as well as the effects of various drugs on cell processes. It could also be used to investigate the effects of various chemicals on signal transduction pathways. In addition, 2-AP5 could be used to investigate the effects of various drugs on the immune system, as well as the effects of various drugs on cancer cells. Finally, 2-AP5 could be used to investigate the effects of various drugs on the brain and nervous system.
合成方法
2-AP5 can be synthesized from nicotinic acid, which can be obtained from various sources. The synthesis involves the conversion of nicotinic acid to 2-AP5 via a series of chemical reactions. The reaction involves the formation of a dicarboxylic acid, which is then reacted with an amine to form 2-AP5. The product can be purified by recrystallization and then isolated.
属性
IUPAC Name |
5-(6-amino-5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c15-11-10(14(21)22)4-9(5-16-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHDUIQGDHQSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688285 |
Source


|
| Record name | 5-(6-Amino-5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-47-7 |
Source


|
| Record name | 5-(6-Amino-5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








